Protoporphyrinogen

Description

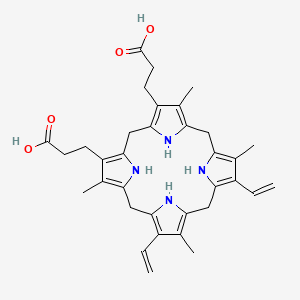

This compound is a member of porphyrinogens. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a this compound(2-).

Structure

3D Structure

Propriétés

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSGPDMIQQYNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225068 | |

| Record name | Protoporphyrinogen IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protoporphyrinogen IX | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7412-77-3 | |

| Record name | Protoporphyrinogen IX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7412-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protoporphyrinogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007412773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protoporphyrinogen IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protoporphyrinogen IX | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metabolic Intermediates in Protoporphyrinogen Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic intermediates and enzymatic processes involved in the synthesis of protoporphyrinogen IX, a crucial precursor to heme and other vital tetrapyrroles. This document details the biosynthetic pathway, presents quantitative data for the key enzymes, outlines detailed experimental protocols for their analysis, and provides visualizations of the pathway and experimental workflows.

Introduction to this compound Synthesis

This compound IX is a key metabolic intermediate in the biosynthesis of heme, an essential prosthetic group for a multitude of proteins involved in oxygen transport, electron transfer, and catalysis.[1] The synthesis of this compound IX is a multi-step enzymatic process that occurs across the mitochondrial and cytosolic compartments of the cell. This pathway, being a critical component of cellular metabolism, is tightly regulated, and its dysregulation can lead to a group of metabolic disorders known as porphyrias.[2] Understanding the intermediates and enzymes in this pathway is paramount for research into these diseases and for the development of targeted therapeutic interventions.

The synthesis begins with the condensation of glycine and succinyl-CoA in the mitochondria and proceeds through a series of intermediates, each catalyzed by a specific enzyme. The pathway involves the sequential formation of 5'-aminolevulinic acid (ALA), porphobilinogen (PBG), hydroxymethylbilane, uroporphyrinogen III, and coproporphyrinogen III, culminating in the formation of this compound IX.[3]

The this compound IX Synthesis Pathway

The synthesis of this compound IX involves a series of eight enzymatic reactions. The initial and final three steps occur in the mitochondria, while the intermediate steps take place in the cytosol.

Diagram of the this compound IX Synthesis Pathway

Caption: The enzymatic pathway of this compound IX synthesis.

Quantitative Data of Key Enzymes

The following table summarizes the kinetic properties of the key enzymes involved in the synthesis of this compound IX. It is important to note that these values can vary depending on the species, tissue, and experimental conditions.

| Enzyme | EC Number | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Source Organism/Tissue |

| 5-Aminolevulinate Synthase (ALAS) | 2.3.1.37 | Glycine, Succinyl-CoA | Glycine: 9.3 ± 1.2 mM | - | 7.4 | 37 | Mouse erythroid |

| ALA Dehydratase (ALAD) | 4.2.1.24 | 5-Aminolevulinate | 100-400 µM | 1400-9600 nmol/g liver/h | 6.8 | 37 | Human/Rat/Mouse Liver |

| Porphobilinogen Deaminase (PBGD) | 2.5.1.61 | Porphobilinogen | 3.6 µM | 3.66 units/g wet weight | 7.6 | 37 | Human Liver |

| Uroporphyrinogen-III-Synthase (UROS) | 4.2.1.75 | Hydroxymethylbilane | 0.15 µM | - | 8.2 | - | Human |

| Uroporphyrinogen Decarboxylase (UROD) | 4.1.1.37 | Uroporphyrinogen III | - | - | 6.8 | 37 | Human Erythrocytes |

| Coproporphyrinogen Oxidase (CPOX) | 1.3.3.3 | Coproporphyrinogen III | 3.95 µM | 0.63 min⁻¹ (kcat) | 7.4 | 37 | Priestia megaterium |

| This compound Oxidase (PPOX) | 1.3.3.4 | This compound IX | 6.6 µM | 447 h⁻¹ (kcat) | 7.2 | 37 | Murine Hepatic |

Detailed Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the this compound synthesis pathway.

5-Aminolevulinate Synthase (ALAS) Activity Assay

Principle: This assay measures the production of 5-aminolevulinate (ALA) from glycine and succinyl-CoA. The ALA produced is then derivatized and quantified spectrophotometrically.

Materials:

-

ALAS Assay Buffer: 50 mM potassium phosphate pH 7.4, 50 mM glycine, 100 µM succinyl-CoA, 40 µM pyridoxal 5'-phosphate, and 50 µM succinylacetone.[4]

-

Sample: Homogenized cells or tissues.

-

Stopping Solution: Ice-cold water.

-

Derivatization Reagents: Acetylacetone and modified Ehrlich's reagent.[3]

-

Spectrophotometer.

Procedure:

-

Prepare the ALAS assay buffer.

-

Add 25 µL of the sample homogenate to 25 µL of the ALAS assay buffer.

-

Incubate the mixture at 37°C for 30 minutes.[4]

-

Stop the reaction by diluting the mixture with 450 µL of ice-cold water.[4]

-

Derivatize the ALA by adding acetylacetone and incubating at 80°C for 15 minutes.[3]

-

Add modified Ehrlich's reagent and allow the color to develop.[3]

-

Measure the absorbance at 556 nm.[3]

-

Calculate the amount of ALA produced by comparing the absorbance to a standard curve of known ALA concentrations.

Workflow for ALAS Activity Assay

Caption: Experimental workflow for the ALAS activity assay.

Porphobilinogen Deaminase (PBGD) Activity Assay

Principle: This assay measures the conversion of porphobilinogen (PBG) to uroporphyrinogen, which is then oxidized to the fluorescent uroporphyrin and quantified.

Materials:

-

Assay Buffer: 50 mM Tris-HCl buffer (pH 8.2).[5]

-

Substrate: Porphobilinogen (PBG).

-

Sample: Tissue homogenates or blood cells.

-

Oxidizing Agent: (e.g., light exposure or mild oxidant).

-

Fluorometer or HPLC with fluorescence detection.

Procedure:

-

Dilute the sample to a protein concentration of 0.5 g/L with 50 mM Tris-HCl buffer (pH 8.2).[5]

-

Incubate a volume of the diluted sample with a known concentration of PBG at 37°C.

-

Take aliquots at different time points and stop the reaction (e.g., by adding acid).

-

Oxidize the uroporphyrinogen to uroporphyrin by exposure to light or a mild oxidant.

-

Quantify the uroporphyrin formed using a fluorometer (Excitation: ~405 nm, Emission: ~617 nm) or by HPLC with fluorescence detection.[6]

-

Calculate the PBGD activity based on the rate of uroporphyrin formation.

Coproporphyrinogen Oxidase (CPOX) Activity Assay

Principle: This assay measures the conversion of non-fluorescent coproporphyrinogen III to the fluorescent protoporphyrin IX.

Materials:

-

Substrate: [14C]-labeled or unlabeled coproporphyrinogen III.[7]

-

Sample: Mitochondrial preparations or cell lysates.

-

Reaction Buffer: e.g., 50 mmol/l Tris-HCl buffer pH 7.4.[8]

-

Detection System: Scintillation counter (for radiolabeled substrate) or fluorometer/HPLC (for unlabeled substrate).

Procedure (using unlabeled substrate):

-

Prepare the reaction mixture containing the sample and reaction buffer.

-

Initiate the reaction by adding coproporphyrinogen III.

-

Incubate at 37°C.

-

Stop the reaction at various time points.

-

Oxidize the product, this compound IX, to the fluorescent protoporphyrin IX.

-

Measure the fluorescence of protoporphyrin IX (Excitation: ~409 nm, Emission: ~615 nm).[9]

-

Determine the CPOX activity from the rate of protoporphyrin IX formation.

This compound Oxidase (PPOX) Activity Assay

Principle: This assay is based on the oxidation of the colorless, non-fluorescent substrate, this compound IX, to the colored and highly fluorescent protoporphyrin IX.[10]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.5% (v/v) Tween 20.

-

Substrate: this compound IX (prepared fresh by reduction of protoporphyrin IX).

-

Sample: Mitochondrial preparations or purified enzyme.

-

96-well black, clear-bottom microplate.

-

Fluorometer with kinetic reading capabilities.

Procedure:

-

Prepare fresh this compound IX substrate.

-

Add 180 µL of assay buffer to each well of the microplate.

-

Add the enzyme sample to the wells.

-

Initiate the reaction by adding the this compound IX substrate.

-

Immediately measure the fluorescence intensity kinetically over 15-30 minutes, with readings every 30-60 seconds (Excitation: ~405 nm, Emission: ~630 nm).

-

The rate of increase in fluorescence is directly proportional to the PPOX activity.

Logical Relationship of this compound Synthesis and Heme Formation

Caption: Logical flow from precursors to functional hemoproteins.

Conclusion

The synthesis of this compound IX is a fundamental metabolic pathway with significant implications for cellular function and human health. This guide has provided a detailed overview of the metabolic intermediates, the enzymes that catalyze their conversion, and the experimental methods used to study this pathway. The quantitative data and detailed protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and clinical diagnostics. A thorough understanding of this pathway is essential for the development of novel therapeutic strategies for porphyrias and other related disorders.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. youtube.com [youtube.com]

- 3. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]

- 4. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and crystallization of human uroporphyrinogen decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of human uroporphyrinogen decarboxylase | The EMBO Journal [link.springer.com]

- 10. uniprot.org [uniprot.org]

The Crossroads of Life's Pigments: A Technical Guide to the Discovery and Research of Protoporphyrinogen

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrinogen IX, a critical intermediate in the biosynthesis of heme and chlorophyll, stands as a pivotal molecule at the crossroads of life's essential pigments. Its study has not only unraveled fundamental biochemical pathways but has also paved the way for novel therapeutic and herbicidal strategies. This technical guide provides a comprehensive overview of the discovery and historical timeline of this compound research, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate molecular pathways involved.

A Journey Through Time: The Historical Timeline of this compound Research

The story of this compound is intrinsically linked to the broader history of porphyrin chemistry and the elucidation of the heme biosynthetic pathway. Early observations of porphyrins date back to the 1840s, but a structured understanding of their role and synthesis emerged over the subsequent century.

A pivotal moment in this journey was the monumental work of German chemist Hans Fischer. In 1929, Fischer and his team achieved the total synthesis of hemin, the iron-containing derivative of protoporphyrin IX.[1][2][3][4] This landmark achievement, which earned him the Nobel Prize in Chemistry in 1930, definitively confirmed the tetrapyrrolic structure of these vital molecules.[1][3] Fischer's work laid the foundational chemical knowledge necessary for later biochemical investigations into the precursors of these molecules, including this compound IX.

The mid-20th century saw a surge in research that began to piece together the enzymatic steps of heme biosynthesis. Key milestones in the direct lineage of this compound research include:

-

Elucidation of the Heme Biosynthetic Pathway: Through the collective efforts of numerous research groups after 1945, the intricate eight-step enzymatic pathway for heme synthesis was gradually unraveled.[3] This pathway identified this compound IX as the penultimate precursor to protoporphyrin IX.[4]

-

Identification and Characterization of this compound Oxidase (PPO): The enzyme responsible for the oxidation of this compound IX to protoporphyrin IX, this compound oxidase (PPO), became a subject of intense study. Its crucial role as the last common enzyme in both heme and chlorophyll biosynthesis highlighted its significance.[5][6]

-

Understanding PPO as a Herbicide Target: The discovery that PPO is the target for a major class of herbicides, such as diphenyl ethers, opened up new avenues in agricultural science and provided powerful tools for studying the enzyme's function.[6]

-

Link to Human Disease: A defect in the human PPO enzyme was identified as the cause of variegate porphyria, a dominantly inherited metabolic disorder, further underscoring the clinical relevance of this compound metabolism.[5]

-

Structural Biology Insights: The determination of the crystal structure of PPO from various organisms, including tobacco and the bacterium Myxococcus xanthus, provided unprecedented insights into its active site architecture and mechanism of action.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the immediate synthesis and conversion of this compound IX.

Table 1: Kinetic Parameters of this compound Oxidase (PPO)

| Organism/Source | Substrate | Km (µM) | kcat (h-1) | Reference |

| Murine (hepatic) | This compound IX | 6.6 | 447 | [8][9] |

| Murine (hepatic) | Oxygen | 125 | 447 | [8][9] |

| Human (recombinant) | This compound IX | 1.7 | 630 (10.5 min-1) | [10] |

Table 2: Inhibition Constants (Ki) for this compound Oxidase (PPO) Inhibitors

| Inhibitor | Organism/Source | Ki (µM) | Type of Inhibition | Reference |

| Bilirubin | Murine (hepatic) | 25 | Competitive | [8][9] |

| Acifluorfen | Human (recombinant) | In the µM range | Competitive | |

| Itaconyl-CoA | Mammalian ALAS2 | ~100 | Competitive |

Table 3: Kinetic Parameters of Other Key Enzymes in Heme Biosynthesis

| Enzyme | Organism/Source | Substrate | Km (µM) | Reference |

| Uroporphyrinogen Decarboxylase | Human erythrocytes | Pentaporphyrinogen I | 0.17 ± 0.03 | [11] |

| Coproporphyrinogen Oxidase | Human lymphocytes | Coproporphyrinogen III | 0.066 ± 0.009 | [11] |

| ALA Synthase 2 (ALAS2) | Erythroid cells | Glycine | 9300 ± 1200 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

This compound Oxidase (PPO) Activity Assay

This protocol is adapted from a continuous fluorimetric assay.

Materials:

-

Mitochondrial preparation or purified PPO enzyme.

-

Protoporphyrin IX.

-

30% Ammonium hydroxide.

-

10 mM KOH with 20% ethanol.

-

Sodium amalgam (freshly prepared).

-

PPO assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween 20.[6]

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader.

Procedure:

-

Preparation of this compound IX (Substrate):

-

Caution: This procedure should be performed in a fume hood under a stream of nitrogen to prevent auto-oxidation.

-

Dissolve 3 mg of Protoporphyrin IX in a solution of 4 drops of 30% ammonium hydroxide and 2.5 ml of freshly prepared 10 mM KOH containing 20% ethanol.[6]

-

Dilute the solution with an additional 2.5 ml of 10 mM KOH.[6]

-

Add approximately 1 cm³ of freshly prepared sodium amalgam to the Protoporphyrin IX solution.[6]

-

Stir the mixture under a stream of nitrogen until the solution becomes colorless, indicating the reduction to this compound IX.

-

Filter the solution to remove the amalgam.

-

-

Enzyme Assay:

-

Add 180 µL of assay buffer to each well of the microplate.[6]

-

Add 10 µL of the PPO enzyme preparation to each well.[6]

-

Include a "no-enzyme" control with assay buffer and substrate to measure non-enzymatic auto-oxidation.[6]

-

Initiate the reaction by adding 10 µL of the freshly prepared this compound IX substrate to each well.[6]

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.[6]

-

Measure the increase in fluorescence over time (Excitation: ~405 nm, Emission: ~630 nm), which corresponds to the formation of protoporphyrin IX.

-

Purification of this compound Oxidase from Mouse Liver Mitochondria

This protocol is a summary of a multi-step purification process.

Materials:

-

Mouse liver mitochondria.

-

Sodium cholate.

-

Ammonium sulfate.

-

Sepharose CL-6B column.

-

Phenyl-Sepharose column.

-

Brij 35.

-

DEAE-5PW ion-exchange chromatography column.

Procedure:

-

Solubilization: Solubilize mitochondrial membranes with sodium cholate.[13]

-

Ammonium Sulfate Fractionation: Perform ammonium sulfate fractionation to precipitate the enzyme.[13]

-

Gel Filtration: Subject the solubilized protein to gel filtration on a Sepharose CL-6B column.[13]

-

Hydrophobic Interaction Chromatography: Adjust the eluate to 0.67 M (NH₄)₂SO₄ and load it onto a phenyl-Sepharose column. Elute the enzyme with a buffer containing 0.5% sodium cholate and 0.5% Brij 35.[13]

-

Ion-Exchange Chromatography: Perform high-pressure ion-exchange chromatography on a DEAE-5PW column as the final purification step.[13]

Coproporphyrinogen Oxidase Activity Assay

This protocol utilizes a [¹⁴C]-labeled substrate.

Materials:

-

[¹⁴C]-coproporphyrinogen substrate.

-

Cell lysate (e.g., from human lymphocytes).

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell lysate with the [¹⁴C]-coproporphyrinogen substrate.

-

Product Isolation: Isolate the product, this compound IX, through methylation, extraction, and thin-layer chromatography.[14]

-

Quantification: Quantify the amount of [¹⁴C]-protoporphyrin IX formed using a scintillation counter.

Uroporphyrinogen Decarboxylase Assay in Erythrocytes

Materials:

-

Whole blood sample.

-

Pentacarboxylic acid porphyrinogen I (substrate).

-

Trichloroacetic acid/dimethyl sulfoxide with mesoporphyrin (internal standard).

-

HPLC with fluorescence detection.

Procedure:

-

Incubation: Incubate the whole blood sample with pentacarboxylic acid porphyrinogen I at 37°C.[15]

-

Reaction Termination: Stop the reaction by adding the trichloroacetic acid/dimethyl sulfoxide solution.[15]

-

Analysis: Measure the produced coproporphyrin directly using HPLC with fluorescence detection.[15]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and logical relationships in this compound research.

The Heme Biosynthetic Pathway

This diagram outlines the eight enzymatic steps in the synthesis of heme, highlighting the subcellular localization of each step.

Feedback Regulation of Heme Synthesis

This diagram illustrates the negative feedback mechanism where heme inhibits the activity and synthesis of ALA synthase, the rate-limiting enzyme in the pathway.

Transport of Porphyrinogen Intermediates

This diagram details the transport of heme precursors between the cytosol and the mitochondrion, a critical aspect of the spatially separated biosynthetic pathway.

Experimental Workflow for PPO Inhibition Assay

This diagram outlines the logical flow of an experiment designed to test the inhibitory effect of a compound on PPO activity.

Conclusion

The study of this compound and its metabolizing enzymes has been a journey of discovery that has profoundly impacted our understanding of fundamental biochemistry, human genetics, and agricultural science. From the foundational work of early 20th-century chemists to the detailed structural and kinetic analyses of modern biochemists, our knowledge of this critical pathway continues to expand. This technical guide serves as a consolidated resource for professionals in the field, providing a historical context, essential quantitative data, detailed experimental protocols, and clear visual representations of the complex molecular processes involved in this compound research. As research continues to uncover new layers of regulation and interaction within the heme biosynthetic pathway, the foundations laid by the study of this compound will undoubtedly continue to inspire new discoveries and applications.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Novel Mechanisms for Heme-dependent Degradation of ALAS1 Protein as a Component of Negative Feedback Regulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Mitochondrial transport of this compound IX in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 11. Direct assay of enzymes in heme biosynthesis for the detection of porphyrias by tandem mass spectrometry. Uroporphyrinogen decarboxylase and coproporphyrinogen III oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins [frontiersin.org]

- 13. Reactome | Transport of protoporphyrin IX from the mitochondrial intermembrane space into the mitochondrial matrix [reactome.org]

- 14. Coproporphyrinogen III oxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An assay of uroporphyrinogen decarboxylase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of Coproporphyrinogen to Protoporphyrinogen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of coproporphyrinogen III to protoporphyrinogen IX, a critical step in the biosynthesis of heme and chlorophyll. This process is primarily mediated by two key enzymes: Coproporphyrinogen III oxidase (CPOX) and, subsequently, the conversion of this compound IX to protoporphyrin IX is catalyzed by this compound oxidase (PPOX). This document details the biochemical pathways, enzymatic mechanisms, kinetic data, and experimental protocols relevant to these enzymes.

Biochemical Pathway

The conversion of coproporphyrinogen III to this compound IX is a key step in the heme biosynthetic pathway, occurring within the mitochondria.[1][2] Coproporphyrinogen III, synthesized in the cytoplasm, is transported into the mitochondrial intermembrane space where it is acted upon by Coproporphyrinogen III oxidase (CPOX).[1][3] CPOX catalyzes the oxidative decarboxylation of two propionyl groups of coproporphyrinogen III to form this compound IX.[1][2] this compound IX is then oxidized by this compound oxidase (PPOX), an enzyme associated with the inner mitochondrial membrane, to form protoporphyrin IX.[4][5] This final product is the immediate precursor for heme synthesis.

Enzyme Characteristics and Mechanism

Coproporphyrinogen III Oxidase (CPOX)

Coproporphyrinogen III oxidase (EC 1.3.3.3) is a homodimeric enzyme located in the mitochondrial intermembrane space.[1][3] It catalyzes the sequential oxidative decarboxylation of the propionate side chains on pyrrole rings A and B of coproporphyrinogen III to vinyl groups, forming this compound IX.[1] The reaction is oxygen-dependent and proceeds via a harderoporphyrinogen intermediate.[6]

This compound Oxidase (PPOX)

This compound oxidase (EC 1.3.3.4), also known as protox, is a flavoprotein that contains a non-covalently bound flavin adenine dinucleotide (FAD) cofactor.[7][8][9] It is associated with the outer surface of the inner mitochondrial membrane.[4][10] PPOX catalyzes the six-electron oxidation of this compound IX to form the fully conjugated protoporphyrin IX macrocycle.[11][12] This reaction is oxygen-dependent, with molecular oxygen acting as the electron acceptor, leading to the formation of hydrogen peroxide.[10][13] The inhibition of PPOX is the mechanism of action for several commercial herbicides.[4]

Quantitative Data

The following tables summarize the kinetic parameters for CPOX and PPOX from various sources.

Table 1: Kinetic Parameters of Coproporphyrinogen III Oxidase (CPOX)

| Organism/Source | Substrate | Km (µM) | kcat (min-1) | Reference |

| Human (cloned) | Coproporphyrinogen III | ~0.005 - 3.5 | - | [Kinetic evaluation of human cloned coproporphyrinogen oxidase using a ring isomer of the natural substrate][14] |

| Priestia megaterium (recombinant) | Coproporphyrinogen III | 3.95 | 0.63 | [The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III][15][16] |

| Rat Liver | Coproporphyrinogen | - | - | [Coproporphyrinogen III Oxidase Assay][17] |

Note: Data availability for CPOX kinetic parameters is limited in the provided search results. The Km value for the human enzyme is presented as a range of substrate concentrations used in the study.

Table 2: Kinetic Parameters of this compound Oxidase (PPOX)

| Organism/Source | Substrate | Km (µM) | kcat (h-1) | Reference |

| Mouse (hepatic) | This compound | 6.6 | 447 | [Mouse this compound oxidase. Kinetic parameters and demonstration of inhibition by bilirubin][18] |

| Mouse (hepatic) | Oxygen | 125 | - | [Mouse this compound oxidase. Kinetic parameters and demonstration of inhibition by bilirubin][18] |

| Yeast (membrane-bound) | Oxygen | 2 ± 0.5 | - | [Kinetics of this compound Oxidase Inhibition by Diphenyleneiodonium Derivatives][19] |

| Human (recombinant) | This compound IX | - | - | [A continuous fluorimetric assay for this compound oxidase by monitoring porphyrin accumulation][9] |

| M. xanthus (recombinant) | This compound IX | - | - | [A continuous fluorimetric assay for this compound oxidase by monitoring porphyrin accumulation][9] |

| A. aeolicus (recombinant) | This compound IX | - | - | [A continuous fluorimetric assay for this compound oxidase by monitoring porphyrin accumulation][9] |

Experimental Protocols

Detailed methodologies for assaying CPOX and PPOX activity are crucial for research and drug development.

Assay for Coproporphyrinogen III Oxidase (CPOX) Activity

This protocol is based on a sensitive method using a radiolabeled substrate.[17][20]

Objective: To measure the rate of conversion of [14C]-coproporphyrinogen III to this compound IX.

Materials:

-

[14C]-coproporphyrinogen III substrate

-

Enzyme preparation (e.g., mitochondrial extract, purified enzyme)

-

50 mM Tris-HCl buffer, pH 7.4

-

Internal standard (e.g., unlabeled protoporphyrin IX)

-

Methanol

-

Chloroform

-

Thin-layer chromatography (TLC) plates

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare the enzyme sample (e.g., rat liver homogenate supernatant after centrifugation).[17] For lymphocyte preparations, isolate lymphocytes and prepare a supernatant after freeze-thaw cycles.[17]

-

Incubation: In a final volume of 2 ml, combine the enzyme preparation, 50 mM Tris-HCl buffer (pH 7.4), and [14C]-coproporphyrinogen III.

-

Incubate the mixture at 37°C for 30 minutes. Ensure that less than 20% of the initial substrate is consumed to maintain linear reaction kinetics.[17]

-

Reaction Termination and Extraction: Stop the reaction by adding methanol. Add an internal standard for recovery calculation. Extract the product by methylation and subsequent extraction with chloroform.[20]

-

Product Isolation: Separate the product (protoporphyrin) from the substrate (coproporphyrin) using thin-layer chromatography.

-

Quantification: Scrape the protoporphyrin spot from the TLC plate and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the enzyme activity based on the radioactivity of the product, the specific activity of the substrate, and the protein concentration of the enzyme sample.

Assay for this compound Oxidase (PPOX) Activity

This protocol describes a continuous fluorimetric assay.[9]

Objective: To continuously monitor the formation of fluorescent protoporphyrin IX from the non-fluorescent substrate this compound IX.

Materials:

-

This compound IX substrate

-

Enzyme preparation (e.g., isolated mitochondria, purified PPOX)

-

Assay buffer (e.g., 120 mM Tris base, 2.5 mM EDTA, 100 mM ascorbic acid, 0.12% Triton X-100)[21]

-

96-well microplate reader with fluorescence detection

Procedure:

-

Substrate Preparation: Prepare this compound IX from protoporphyrin IX by reduction with sodium mercury amalgam under an inert atmosphere.[21] Adjust the pH of the substrate solution to ~8.5 before use.[21]

-

Reaction Setup: In a 96-well plate, add the enzyme preparation to the assay buffer.

-

Initiate Reaction: Start the reaction by adding the this compound IX substrate to each well.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time. Use an excitation wavelength of approximately 404-406 nm and an emission wavelength of 630-632 nm.[9][21]

-

Data Analysis: Determine the initial rate of the reaction from the linear portion of the fluorescence versus time plot.

-

Control: Run a parallel reaction with a heat-inactivated enzyme as a blank to account for non-enzymatic oxidation.[21]

Conclusion

The enzymatic conversion of coproporphyrinogen to this compound is a fundamental process in porphyrin metabolism. A thorough understanding of the enzymes involved, CPOX and PPOX, is essential for research in hematology, plant biology, and for the development of novel therapeutic agents and herbicides. The data and protocols presented in this guide provide a solid foundation for scientists and professionals working in these fields.

References

- 1. Coproporphyrinogen III oxidase - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. WikiGenes - CPOX - coproporphyrinogen oxidase [wikigenes.org]

- 4. This compound oxidase - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Molecular Evolution, Structure, and Function of Coproporphyrinogen Oxidase and this compound Oxidase in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A continuous fluorimetric assay for this compound oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of this compound IX oxidase: a key enzyme in haem and chlorophyll biosynthesis | The EMBO Journal [link.springer.com]

- 11. researchgate.net [researchgate.net]

- 12. The domain structure of this compound oxidase, the molecular target of diphenyl ether-type herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of this compound IX oxidase: a key enzyme in haem and chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic evaluation of human cloned coproporphyrinogen oxidase using a ring isomer of the natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III [frontiersin.org]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. Mouse this compound oxidase. Kinetic parameters and demonstration of inhibition by bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Coproporphyrinogen III oxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

Protoporphyrinogen IX: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrinogen IX is a critical intermediate in the biosynthesis of heme and chlorophyll, placing it at a vital crossroads of cellular metabolism.[1] As the direct precursor to the photosensitive protoporphyrin IX, its chemical properties and stability are of paramount importance in understanding normal physiological processes and the pathophysiology of various diseases, including porphyrias. This technical guide provides an in-depth overview of the chemical and physical characteristics of this compound IX, its inherent instability, and the methodologies used to study this pivotal molecule.

Chemical and Physical Properties

This compound IX is a colorless, non-aromatic porphyrinogen containing a hexahydroporphine core.[1] Its defining characteristic is its rapid and spontaneous oxidation to the colored and fluorescent protoporphyrin IX, a process that dictates its handling and study.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₀N₄O₄ | [2] |

| Molecular Weight | 568.7 g/mol | [2] |

| Appearance | Colorless solid | [1] |

| Solubility | Data for this compound IX is limited due to its instability. Its oxidized form, protoporphyrin IX, is poorly soluble in water (0.138 mg/mL) and absolute ethanol (0.179 mg/mL).[3][4][5] Solubility of protoporphyrin IX is enhanced in polar organic solvents like dimethyl sulfoxide (DMSO) (up to 100 mg/mL) and in aqueous solutions at alkaline pH (>8.0).[3][6] The disodium salt of protoporphyrin IX shows slightly better aqueous solubility.[3] | |

| Spectral Properties | As a porphyrinogen, this compound IX does not exhibit the characteristic strong Soret band absorption in the 400 nm region or the Q-bands in the visible region that are prominent in its oxidized, aromatic counterpart, protoporphyrin IX.[1] The oxidation to protoporphyrin IX results in the appearance of these distinct spectral features, a property often utilized to monitor its conversion. |

Stability and Degradation

The defining characteristic of this compound IX is its inherent instability, primarily due to its facile oxidation to protoporphyrin IX. This conversion involves the removal of six hydrogen atoms from the porphyrinogen core, resulting in the formation of a conjugated, aromatic macrocycle.[7]

Oxidation Pathways

1. Enzymatic Oxidation: In biological systems, the oxidation of this compound IX is primarily catalyzed by the mitochondrial enzyme This compound oxidase (PPO) .[7][8] This enzyme utilizes molecular oxygen as an electron acceptor to efficiently convert this compound IX to protoporphyrin IX.[7]

2. Non-Enzymatic (Spontaneous) Oxidation: In the absence of PPO, this compound IX can undergo spontaneous, non-enzymatic oxidation in the presence of oxygen.[8][9] This reaction is generally slower than the enzymatic process. The rate of non-enzymatic oxidation is influenced by several factors:

-

pH: The aggregation state and reactivity of porphyrins are pH-dependent.[10] While specific kinetic data for this compound IX is scarce, the stability of related porphyrins is known to be affected by pH.

-

Temperature: The production of protoporphyrin IX from its precursors is temperature-dependent, suggesting that the stability of this compound IX also varies with temperature.[11][12]

-

Presence of Oxidizing Agents: The presence of other oxidizing species can accelerate the degradation of this compound IX.

Other Degradation Pathways

While oxidation is the predominant degradation pathway, the reactivity of the vinyl groups on the this compound IX macrocycle suggests potential for other reactions, such as addition reactions with electrophilic reagents.[13] However, these are less studied compared to the ubiquitous oxidation process.

Role in Cellular Signaling

Direct evidence for a signaling role of this compound IX is limited. However, its cellular concentration is tightly regulated, and its accumulation, often leading to an increase in protoporphyrin IX, has significant downstream effects. For instance, the accumulation of protoporphyrin IX, induced by the precursor 5-aminolevulinic acid (ALA), is a cornerstone of photodynamic therapy (PDT) for cancer.[14] The cellular levels of protoporphyrin IX have been shown to be modulated by signaling pathways such as the Ras/MEK pathway, which can influence its efflux and enzymatic conversion.[15]

The transport of this compound IX into the mitochondrial matrix, where it is converted to protoporphyrin IX, is a critical step in heme biosynthesis and is mediated by the inner mitochondrial membrane protein TMEM14C.[16][17] This transport process is essential to prevent the accumulation of photoreactive intermediates in other cellular compartments.[16][17]

Experimental Protocols

Synthesis and Handling of this compound IX

Due to its instability, this compound IX is typically prepared fresh for experimental use by the chemical reduction of protoporphyrin IX.

Materials:

-

Protoporphyrin IX

-

Sodium amalgam (3%) or sodium borohydride

-

Inert gas (e.g., argon or nitrogen)

-

Anhydrous, deoxygenated solvents (e.g., methanol, tetrahydrofuran)

-

Schlenk line or glove box for anaerobic work

Procedure (Conceptual Outline):

-

Dissolve protoporphyrin IX in an appropriate deoxygenated solvent under an inert atmosphere.

-

Add the reducing agent (e.g., sodium amalgam) portion-wise while stirring vigorously.

-

Monitor the reaction by observing the disappearance of the characteristic color of protoporphyrin IX. The solution should become colorless upon complete reduction.

-

Once the reaction is complete, carefully quench any remaining reducing agent according to standard laboratory procedures.

-

The resulting solution of this compound IX should be used immediately and handled under strict anaerobic and light-protected conditions to prevent re-oxidation.

Storage and Handling:

-

This compound IX solutions are extremely sensitive to oxygen and light and should be handled accordingly.

-

Storage, even for short periods, should be under an inert atmosphere at low temperatures (e.g., -80 °C) in the dark.

-

Repeated freeze-thaw cycles should be avoided.

Quantification of this compound IX Stability

The stability of this compound IX is typically assessed by monitoring its rate of oxidation to protoporphyrin IX.

Methodology:

-

Prepare a fresh solution of this compound IX under anaerobic conditions.

-

Initiate the experiment by exposing the solution to a controlled atmosphere (e.g., air-saturated buffer) at a specific pH and temperature.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quantify the amount of protoporphyrin IX formed using one of the following methods:

-

UV-Visible Spectroscopy: Monitor the increase in absorbance at the Soret band maximum of protoporphyrin IX (around 408 nm).

-

Fluorescence Spectroscopy: Measure the increase in fluorescence emission of protoporphyrin IX (emission maximum around 635 nm upon excitation at ~400 nm).[18]

-

High-Performance Liquid Chromatography (HPLC): Separate this compound IX from protoporphyrin IX and quantify the latter using a UV-Vis or fluorescence detector.[18][19] This method has the advantage of separating the analyte from potential interfering substances.

-

-

The rate of this compound IX degradation can be determined from the rate of protoporphyrin IX formation.

Visualizations

Heme Biosynthesis Pathway

Caption: The heme biosynthesis pathway highlighting the central role of this compound IX.

Experimental Workflow for this compound IX Stability Assay

Caption: Workflow for assessing the stability of this compound IX.

Conclusion

This compound IX is a fleeting yet indispensable molecule in cellular biochemistry. Its inherent instability, leading to the formation of protoporphyrin IX, is a key feature that has profound biological implications. A thorough understanding of its chemical properties, degradation pathways, and the factors that influence its stability is crucial for researchers in the fields of biochemistry, medicine, and drug development. The methodologies outlined in this guide provide a framework for the continued investigation of this pivotal intermediate, which holds the key to unraveling the complexities of heme metabolism and related disorders.

References

- 1. Parallel enzymatic and non-enzymatic formation of zinc protoporphyrin IX in pork | Lund University [lunduniversity.lu.se]

- 2. This compound IX - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of this compound IX oxidase: a key enzyme in haem and chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. The temperature dependence of protoporphyrin IX production in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Temperature effect on accumulation of protoporphyrin IX after topical application of 5-aminolevulinic acid and its methylester and hexylester derivatives in normal mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]

- 14. Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions | MDPI [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. oncotarget.com [oncotarget.com]

- 17. Mitochondrial transport of this compound IX in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Subcellular Localization of Protoporphyrinogen Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of protoporphyrinogen IX, a critical precursor to heme and chlorophyll, is a highly compartmentalized metabolic pathway essential for aerobic life. The intricate coordination of enzymatic reactions across different subcellular locations ensures the efficient and regulated production of these vital molecules while mitigating the toxicity of photoreactive intermediates. This technical guide provides a comprehensive overview of the subcellular localization of the enzymes involved in this compound biosynthesis, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. Understanding the precise location of these enzymes is paramount for elucidating regulatory mechanisms and identifying potential targets for therapeutic intervention in various diseases, including porphyrias and certain cancers.

Subcellular Localization of this compound Biosynthesis Enzymes

The biosynthesis of this compound IX, and ultimately heme, is a conserved pathway that is partitioned between the mitochondria and the cytosol in eukaryotes.[1][2] The journey begins in the mitochondrial matrix, moves to the cytoplasm for a series of reactions, and returns to the mitochondria for the final steps. This spatial separation necessitates a sophisticated system for the transport of intermediates across the mitochondrial membranes.

The pathway can be summarized as follows:

-

Mitochondria (Matrix): The synthesis is initiated with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), catalyzed by Aminolevulinate Synthase (ALAS) .[3][4]

-

Cytosol: ALA is then transported to the cytosol, where the next four enzymatic reactions occur:

-

Two molecules of ALA are condensed to form porphobilinogen (PBG) by Porphobilinogen Synthase (PBGS) , also known as ALA dehydratase.

-

Four molecules of PBG are polymerized to form the linear tetrapyrrole hydroxymethylbilane by Hydroxymethylbilane Synthase (HMBS) , also known as porphobilinogen deaminase.

-

Hydroxymethylbilane is cyclized to form uroporphyrinogen III by Uroporphyrinogen III Synthase (UROS) .[5][6]

-

The four acetyl side chains of uroporphyrinogen III are decarboxylated to methyl groups to yield coproporphyrinogen III by Uroporphyrinogen Decarboxylase (UROD) .

-

-

Mitochondria (Intermembrane Space and Inner Membrane): Coproporphyrinogen III is translocated back into the mitochondria for the final three steps of heme synthesis.

-

Coproporphyrinogen Oxidase (CPOX) , located in the intermembrane space, catalyzes the oxidative decarboxylation of two propionate side chains to vinyl groups, forming this compound IX.[7]

-

This compound Oxidase (PPOX) , an enzyme associated with the inner mitochondrial membrane, oxidizes this compound IX to protoporphyrin IX.[8][9][10]

-

Finally, Ferrochelatase (FECH) , situated on the matrix-facing side of the inner mitochondrial membrane, inserts ferrous iron into protoporphyrin IX to form heme.[2]

-

Quantitative Data on Enzyme Distribution

The following table summarizes the subcellular localization and, where available, the specific activities of the enzymes involved in this compound biosynthesis. It is important to note that specific activities can vary depending on the tissue, cell type, and experimental conditions.

| Enzyme | Gene | Subcellular Localization | Specific Activity (example) | Organism/Tissue |

| Aminolevulinate Synthase (ALAS) | ALAS1, ALAS2 | Mitochondrial Matrix[3] | - | Mammalian Cells |

| Porphobilinogen Synthase (PBGS) | ALAD | Cytosol | - | Mammalian Cells |

| Hydroxymethylbilane Synthase (HMBS) | HMBS | Cytosol | - | Mammalian Cells |

| Uroporphyrinogen III Synthase (UROS) | UROS | Cytosol[5] | - | Mammalian Cells |

| Uroporphyrinogen Decarboxylase (UROD) | UROD | Cytosol | - | Mammalian Cells |

| Coproporphyrinogen Oxidase (CPOX) | CPOX | Mitochondrial Intermembrane Space[7] | 140 nmol/h/g of liver[11] | Rat Liver |

| This compound Oxidase (PPOX) | PPOX | Inner Mitochondrial Membrane[8][10] | 0.59 ± 0.11 nmol/min/mg of mitochondrial protein[12] | Rat Liver |

| Ferrochelatase (FECH) | FECH | Inner Mitochondrial Membrane (Matrix side)[2] | 13.4 ± 2.0 nmol Zn-protoporphyrin/h/mg of protein[13] | Rat Liver Mitochondria |

Experimental Protocols

Subcellular Fractionation for Isolation of Mitochondria and Cytosol

This protocol describes a common method for separating mitochondrial and cytosolic fractions from cultured cells using differential centrifugation.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer containing protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (monitor with a microscope).

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

Wash the mitochondrial pellet by resuspending in homogenization buffer and centrifuging again at 10,000 x g for 20 minutes at 4°C. The final pellet contains the enriched mitochondrial fraction.

Enzyme Activity Assays

a) Aminolevulinate Synthase (ALAS) Activity Assay [14][15][16]

This assay measures the production of ALA from glycine and succinyl-CoA.

Materials:

-

Mitochondrial fraction

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM glycine, 10 mM succinyl-CoA, 0.2 mM pyridoxal 5'-phosphate)

-

Trichloroacetic acid (TCA)

-

Modified Ehrlich's reagent

Procedure:

-

Incubate the mitochondrial fraction with the assay buffer at 37°C.

-

Stop the reaction by adding TCA.

-

Centrifuge to pellet precipitated protein.

-

Add modified Ehrlich's reagent to the supernatant and incubate to allow color development.

-

Measure the absorbance at 553 nm and quantify ALA production using a standard curve.

b) this compound Oxidase (PPOX) Activity Assay [12][17][18][19]

This fluorometric assay measures the conversion of non-fluorescent this compound IX to fluorescent protoporphyrin IX.

Materials:

-

Mitochondrial inner membrane fraction

-

Assay buffer (e.g., 100 mM potassium phosphate buffer pH 7.4, 1 mM EDTA)

-

This compound IX (substrate)

Procedure:

-

Prepare this compound IX from protoporphyrin IX by reduction with sodium amalgam.

-

Add the mitochondrial inner membrane fraction to the assay buffer.

-

Initiate the reaction by adding this compound IX.

-

Monitor the increase in fluorescence (excitation ~405 nm, emission ~635 nm) over time using a fluorometer.

c) Ferrochelatase (FECH) Activity Assay [13][20][21][22][23]

This assay measures the insertion of a metal ion (typically zinc as a proxy for iron) into a porphyrin substrate.

Materials:

-

Mitochondrial fraction

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1% Tween 20)

-

Mesoporphyrin IX (substrate)

-

Zinc acetate

Procedure:

-

Incubate the mitochondrial fraction with the assay buffer containing zinc acetate and mesoporphyrin IX at 37°C.

-

Stop the reaction (e.g., by adding a solution of dimethyl sulfoxide and methanol).

-

Measure the formation of zinc-mesoporphyrin by spectrophotometry or fluorometry.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated to meet the cellular demand for heme while preventing the accumulation of toxic intermediates. A key regulatory point is the erythropoietin (EPO) signaling pathway, which is crucial for erythropoiesis.

Erythropoietin Signaling Pathway:

Erythropoietin, a hormone that stimulates red blood cell production, has been shown to regulate heme biosynthesis.[24][25] Upon binding to its receptor (EpoR), EPO activates the JAK2-STAT5 signaling cascade. Recent studies have revealed that this pathway also leads to the activation of protein kinase A (PKA).[26] PKA, anchored to the outer mitochondrial membrane by A-kinase anchoring protein 10 (AKAP10), phosphorylates and activates ferrochelatase (FECH), the terminal enzyme of the heme synthesis pathway.[26] This post-translational modification enhances the catalytic activity of FECH, thereby coupling red blood cell differentiation with heme production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the subcellular localization and activity of a this compound biosynthesis enzyme.

Conclusion

The subcellular compartmentalization of this compound biosynthesis is a testament to the elegance and efficiency of cellular metabolic organization. This guide has provided a detailed overview of the localization of the key enzymes, quantitative data on their distribution, and the experimental methodologies used to elucidate this intricate pathway. The regulation of this pathway, exemplified by the erythropoietin signaling cascade, highlights the dynamic interplay between extracellular signals and intracellular metabolic processes. A thorough understanding of these mechanisms is crucial for advancing our knowledge of diseases associated with aberrant heme metabolism and for the development of novel therapeutic strategies. The provided protocols and visualizations serve as a valuable resource for researchers dedicated to unraveling the complexities of this compound and heme biosynthesis.

References

- 1. From Synthesis to Utilization: The Ins and Outs of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]

- 4. 5-AMINOLEVULINATE SYNTHASE: CATALYSIS OF THE FIRST STEP OF HEME BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. medlineplus.gov [medlineplus.gov]

- 7. Evidence that the coproporphyrinogen oxidase activity of rat liver is situated in the intermembrane space of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mitochondrial location of this compound oxidase. | Semantic Scholar [semanticscholar.org]

- 9. The enzymic conversion of this compound IX to protoporphyrin IX in mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of this compound IX oxidase: a key enzyme in haem and chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coproporphyrinogen III oxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An h.p.l.c. assay for this compound oxidase activity in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 16. ALAS Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 17. Measurement of this compound oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 19. A continuous fluorimetric assay for this compound oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FECH Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 21. Posttranslational stability of the heme biosynthetic enzyme ferrochelatase is dependent on iron availability and intact iron-sulfur cluster assembly machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mybiosource.com [mybiosource.com]

- 24. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Erythropoietin signaling regulates heme biosynthesis | eLife [elifesciences.org]

- 26. Erythropoietin signaling regulates heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Extraction of Protoporphyrin IX from Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX (PpIX) is a vital intermediate in the heme biosynthesis pathway and a potent endogenous photosensitizer.[1][2] Its accumulation within cells, which can be induced by the administration of precursors like 5-aminolevulinic acid (ALA), is a cornerstone of photodynamic therapy (PDT) for various cancers.[1][3] In many cancerous cells, the enzyme ferrochelatase, which converts PpIX to heme, exhibits reduced activity, leading to an accumulation of PpIX in the mitochondria.[3][4] The accurate quantification of intracellular PpIX is therefore critical for metabolic studies, the development of novel therapeutic strategies, and the evaluation of treatment efficacy.[1]

This application note provides a detailed protocol for the extraction of PpIX from cultured cells, followed by its quantification. The methodology is based on the lytic extraction of the hydrophobic PpIX molecule from cell pellets using an acidified organic solvent system.[1] Subsequent analysis can be performed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or fluorescence spectroscopy, which offers high sensitivity and specificity due to the native fluorescence of PpIX.[1][3]

Heme Biosynthesis Pathway

The following diagram illustrates the position of Protoporphyrin IX in the heme biosynthesis pathway.

Caption: Heme biosynthesis pathway highlighting this compound IX and Protoporphyrin IX.

Experimental Workflow

The overall workflow for the extraction and quantification of Protoporphyrin IX from cell culture is depicted below.

Caption: Workflow for Protoporphyrin IX extraction and analysis from cell culture.

Experimental Protocols

Note: Protoporphyrin IX is highly sensitive to light; therefore, all procedures should be performed in dimmed light or with amber-colored tubes to prevent photodegradation.[1][2]

Materials and Reagents

-

Extraction Solvent (Acidified Acetone): 100% acetone containing 0.1% (v/v) formic acid. This solution should be prepared fresh.[1]

-

Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

-

Protoporphyrin IX (PpIX) Stock Solution: Prepare a 1 mg/mL stock solution of PpIX. Due to its poor solubility in aqueous solutions, dissolve it in a minimal volume of 10 mM NaOH or DMSO, then dilute to the final volume with a suitable organic solvent like methanol.[1][5] Store in the dark at -20°C.[1][2]

-

Cell Culture Medium and Supplements: Appropriate for the cell line being used.

-

Trypsin-EDTA or Cell Scraper: For adherent cell lines.

-

Microcentrifuge tubes

-

Centrifuge

-

Vortex mixer

-

(Optional) Sonicator

Procedure

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency under standard conditions.

-

For adherent cells, wash the monolayer with PBS and detach them using either trypsinization or a cell scraper.

-

For suspension cells, proceed directly to harvesting.

-

Transfer the cell suspension to a centrifuge tube.

-

Count the cells using a hemocytometer or an automated cell counter to enable normalization of the final PpIX concentration per cell.[1]

-

-

Cell Pellet Washing:

-

Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS to wash the cells and remove any interfering residual media components.[1]

-

Centrifuge again under the same conditions and discard the supernatant.

-

-

Cell Lysis and PpIX Extraction:

-

Add 500 µL of ice-cold Extraction Solvent (acidified acetone) to the cell pellet.

-

Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.[1]

-

For cells that are particularly resistant to lysis, sonication on ice can be performed as an optional step.[1]

-

Incubate the mixture for 30 minutes on ice in the dark to facilitate complete extraction.[1]

-

-

Supernatant Collection:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Carefully collect the supernatant, which contains the extracted PpIX, and transfer it to a new, clean tube.[1]

-

-

Quantification:

-

The extracted PpIX in the supernatant can now be quantified. The two primary methods are HPLC with fluorescence detection and direct fluorescence spectroscopy.

-

Method A: HPLC with Fluorescence Detection

-

If necessary, filter the supernatant through a 0.45 µm syringe filter prior to injection.[1]

-

Prepare a standard curve by diluting the PpIX stock solution in the Extraction Solvent to generate a series of known concentrations.[1]

-

Inject the standards and samples into the HPLC system.

-

Typical HPLC parameters involve a C18 column with a gradient elution using mobile phases such as acetonitrile/water with formic acid and acetone with formic acid.[6]

-

Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of around 635 nm.[4][6]

-

Identify the PpIX peak based on the retention time of the standards and calculate the concentration in the samples using the standard curve.[1]

-

-

Method B: Fluorescence Spectroscopy

-

Transfer the supernatant to a quartz cuvette.

-

Use a spectrofluorometer to measure the fluorescence.

-

Set the excitation wavelength to approximately 405-410 nm and measure the emission spectrum, with the characteristic peak for PpIX appearing around 635 nm.[3][7][8]

-

Prepare a standard curve using known concentrations of PpIX in the same extraction solvent to quantify the amount of PpIX in the samples.

-

-

-

Data Normalization:

-

Calculate the final concentration of PpIX in the cell extracts from the standard curve.

-

Normalize the result to the number of cells used for the extraction (e.g., ng of PpIX per 10^6 cells).[1]

-

Quantitative Data

The performance of PpIX quantification can vary depending on the specific methodology and instrumentation used. The following table provides a summary of performance characteristics reported for HPLC-based methods.

| Parameter | Typical Value | Reference |

| Detection Limit | 3.8 ± 1.0 pM | [6] |

| Recovery Rate | 97.5 ± 1.9% | [6] |

| Excitation Wavelength | ~405 nm | [3][4] |

| Emission Wavelength | ~635 nm | [3][4] |

| Linearity (r²) | > 0.99 | [2] |

Troubleshooting

| Problem | Possible Causes | Solutions |

| Weak or No PpIX Signal | - Inefficient cell lysis.- Photodegradation of PpIX.- Low intracellular PpIX concentration.- Incorrect instrument settings. | - Consider sonication for difficult-to-lyse cells.- Protect samples from light at all times.- Optimize cell treatment conditions (e.g., ALA incubation time/concentration).- Verify excitation/emission wavelengths and detector gain.[3] |

| High Background Fluorescence | - Autofluorescence from cell components or media.- Contamination of reagents or solvents. | - Ensure the cell pellet is thoroughly washed with PBS.- Use high-purity, HPLC-grade solvents.- Run a blank sample (extraction solvent only) to determine background. |

| Poor Peak Resolution (HPLC) | - Suboptimal mobile phase composition.- Column degradation. | - Optimize the gradient and mobile phase composition.- Use a guard column or replace the analytical column. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 7. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence Spectrometry in Protoporphyrin IX Metabolism Phase /Level Dating in Cell [photobiology.com]

Application Note: Quantification of Protoporphyrin IX by HPLC-MS/MS

Abstract

Protoporphyrin IX (PPIX) is the immediate precursor to heme and chlorophylls, making it a critical intermediate in the biosynthetic pathways of these essential molecules.[1][2][3] Accurate quantification of PPIX is crucial for diagnosing and monitoring porphyrias, a group of genetic disorders characterized by enzymatic defects in the heme synthesis pathway.[4][5] Furthermore, PPIX's photosensitizing properties are harnessed in photodynamic therapy for cancer treatment, where its concentration in tumor tissues is a key determinant of therapeutic efficacy.[1][5][6] This application note presents a robust and sensitive method for the quantification of Protoporphyrin IX in various biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology provides high selectivity and sensitivity, making it suitable for both research and clinical applications.

It is important to note that the direct quantification of Protoporphyrinogen IX, the reduced and unstable precursor of PPIX, is analytically challenging due to its rapid, spontaneous oxidation to PPIX in the presence of light and air.[7] Therefore, this protocol focuses on the quantification of the stable, oxidized form, Protoporphyrin IX.

Introduction

The heme biosynthesis pathway is a fundamental metabolic process that occurs across most living organisms.[2][7] This intricate eight-step enzymatic cascade begins with the condensation of glycine and succinyl-CoA and culminates in the insertion of iron into Protoporphyrin IX to form heme.[4][7] this compound IX is the penultimate intermediate in this pathway and is oxidized to Protoporphyrin IX by the enzyme this compound oxidase.[1][3][4]

Dysregulation of the heme synthesis pathway can lead to the accumulation of porphyrin precursors, including PPIX, resulting in a group of metabolic disorders known as porphyrias.[4] The clinical presentation of porphyrias can include severe neurological symptoms and/or cutaneous photosensitivity.[1][4] Therefore, the accurate measurement of porphyrins is essential for the diagnosis and management of these conditions.

Beyond its role in diagnostics, PPIX is a potent photosensitizer.[8] When exposed to light of a specific wavelength, it generates reactive oxygen species that can induce cell death.[6] This property is exploited in photodynamic therapy (PDT), a promising cancer treatment modality.[5][6] The administration of 5-aminolevulinic acid (5-ALA), a precursor in the heme synthesis pathway, leads to the preferential accumulation of PPIX in cancer cells.[5][6][9] Consequently, quantifying PPIX levels in tumors and plasma is critical for optimizing PDT protocols and assessing therapeutic response.[10]

This application note provides a detailed protocol for the extraction and quantification of PPIX from various biological samples using HPLC-MS/MS. The method is highly sensitive and specific, allowing for the reliable determination of PPIX concentrations in complex matrices.

Heme Biosynthesis Pathway

The heme biosynthesis pathway involves a series of enzymatic reactions occurring in both the mitochondria and the cytoplasm. The final steps, including the conversion of this compound IX to protoporphyrin IX, take place in the mitochondria.

Figure 1. Simplified Heme Biosynthesis Pathway

Experimental Protocols

Materials and Reagents

-

Protoporphyrin IX standard (Frontier Scientific, Cat. No. P562-9 or equivalent)

-

Protoporphyrin IX-d6 (Internal Standard, IS)

-

Acetonitrile (HPLC grade, Fisher Scientific or equivalent)[11]

-

Methanol (HPLC grade)

-

Water (HPLC grade, Fisher Scientific or equivalent)[11]

-

Formic acid (Sigma-Aldrich, Cat. No. 14265-1ML or equivalent)[12]

-

Ethyl acetate (Sigma-Aldrich, Cat. No. 34972-1L-R or equivalent)[12]

-

Acetic acid (Sigma-Aldrich, Cat. No. 45754-100ML-F or equivalent)[12]

-

Hydrochloric acid (Sigma-Aldrich, Cat. No. H1758-100ML or equivalent)[12]

-

Dimethyl sulfoxide (DMSO)

-

Ammonium formate

Equipment

-

HPLC system (e.g., Agilent 1200 series or equivalent)[12]

-

Tandem mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)[13]

-

Reversed-phase C18 column (e.g., Phenomenex Kinetex™ EVO C18, Zorbax SB-Aq)[13][14]

-

Microcentrifuge

-

Vortex mixer

-

Sonicator[12]

-

Analytical balance

-

Pipettes

Standard Solution Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of Protoporphyrin IX in DMSO.[15] Similarly, prepare a 1 mg/mL stock solution of the internal standard (Protoporphyrin IX-d6) in DMSO. Store these solutions at -20°C, protected from light.[16][17]

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a calibration curve covering the desired concentration range (e.g., 1-2000 nmol/L).[10]

Sample Preparation

Important: All sample preparation steps should be performed under low light conditions to prevent photodegradation of PPIX.[13][17]

A. Plasma/Blood Samples [9][13]

-

Thaw plasma or blood samples on ice.

-

For blood samples, dilute five times with water before proceeding.

-

To 100 µL of plasma or diluted blood, add 300 µL of methanol containing the internal standard (Protoporphyrin IX-d6).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

B. Tissue Homogenate Samples [9][13]

-

Homogenize tissue samples (1:7 w/v) in 5 mM ammonium formate containing 0.2% formic acid.

-

Use the resulting homogenate as the sample and proceed with the protein precipitation step as described for plasma samples.

C. Microbial Cell Samples [12][14]

-

Harvest bacterial cells by centrifugation (e.g., 7,000 x g for 10 minutes at 4°C).

-

Resuspend the cell pellet in 1 mL of ethyl acetate/acetic acid (3:1, v/v).

-

Lyse the cells by sonication on ice.

-

Centrifuge to remove cell debris (e.g., 7,000 x g for 10 minutes at 4°C).

-

Transfer the supernatant to a new tube.

-

Add 1 mL of water, vortex, and centrifuge. Discard the upper aqueous layer.

-

Add 100 µL of 3 M HCl to the organic phase to solubilize the porphyrins.

-

Vortex vigorously and centrifuge. Transfer the upper layer containing the water-soluble porphyrins for analysis.

HPLC-MS/MS Method

The following tables summarize the instrumental parameters for the quantification of Protoporphyrin IX.

Table 1: HPLC Parameters

| Parameter | Condition 1 | Condition 2 |

| HPLC System | Agilent 1200 series or equivalent[12] | Shimadzu LCMS-8045 or equivalent[18] |

| Column | Zorbax SB-Aq (4.6 x 50 mm, 5 µm)[12] | Phenomenex Kinetex™ EVO C18[13] |

| Mobile Phase A | 0.1% Formic Acid in Water[14][19] | 5 mM Ammonium Formate and 0.1% Formic Acid in Water[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[14][19] | Acetonitrile/Methanol (1:1) with 0.1% Formic Acid[6] |

| Flow Rate | 0.3 mL/min[14][19] | 0.4 mL/min[16] |

| Elution | Gradient[14][19] | Isocratic (15% A, 85% B)[6] |

| Injection Volume | 1 µL[14] | 3 µL[6] |

| Column Temperature | 50°C[16] | 40°C[20] |

| Autosampler Temp | 5°C[14] | Not Specified |

| Run Time | ~24 min[14] | 3.5 min[6] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[18] |

| Scan Type | Multiple Reaction Monitoring (MRM)[12][14] |

| Protoporphyrin IX Transition | m/z 563.2 -> 504.2[6] |

| Protoporphyrin IX-d6 (IS) Transition | m/z 569.1 -> 510.1[6] |

| Source Temperature | 450-500°C[6][14] |

| Ion Source Voltage | 5500 V[6] |

| Curtain Gas | 30-32 psi[6][14] |

| Nebulizing Gas (Gas 1) | 65-80 psi[6][14] |

| Heating Gas (Gas 2) | 50-60 psi[6][14] |

| Collision Energy | ~56 V[6] |

| Dwell Time | 200 ms[6] |

Data Analysis and Quantitative Results